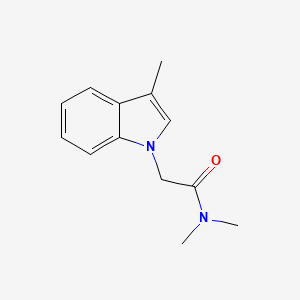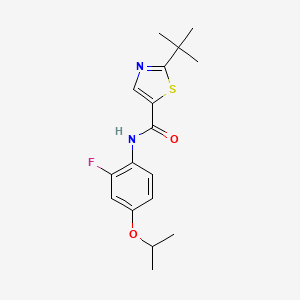![molecular formula C13H21N5O2 B7542959 N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C16H24N4O2, and its molecular weight is 308.39 g/mol.
Wirkmechanismus
The mechanism of action of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves its binding to the sigma-1 receptor. The compound has been shown to modulate the activity of the receptor by increasing its expression and promoting its translocation to the plasma membrane. This leads to the activation of various downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in various cellular processes such as cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This leads to an increase in synaptic plasticity and neuronal activity. N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This leads to a reduction in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has several advantages as a research tool. The compound has a high affinity and selectivity for the sigma-1 receptor, which makes it a useful ligand for studying the receptor's function and pharmacology. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, caution should be exercised when interpreting the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide. One direction is to further investigate the compound's mechanism of action and downstream signaling pathways. This could lead to the development of more potent and selective sigma-1 receptor ligands for therapeutic applications. Another direction is to study the compound's effects in animal models of neuropsychiatric disorders such as depression and anxiety. This could provide insight into the compound's potential as a therapeutic agent for these disorders. Additionally, the compound's anti-inflammatory and antioxidant properties could be further studied for their potential applications in other disease states such as cancer and cardiovascular disease.
Synthesemethoden
The synthesis of N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide involves the condensation of 1-(3-methylbutanoyl)piperidine-4-carboxylic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to possess a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. The sigma-1 receptor has also been implicated in various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide has been studied as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-9(2)7-12(19)18-5-3-10(4-6-18)15-13(20)11-8-14-17-16-11/h8-10H,3-7H2,1-2H3,(H,15,20)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVKSTYAWPCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)

![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)